molecular formula C13H12Cl2N2O2 B4562134 N-(2,5-dichlorophenyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide

N-(2,5-dichlorophenyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide

Cat. No.: B4562134
M. Wt: 299.15 g/mol
InChI Key: CBMRYDMKDIISIW-UHFFFAOYSA-N
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Description

N-(2,5-dichlorophenyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide is a useful research compound. Its molecular formula is C13H12Cl2N2O2 and its molecular weight is 299.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 298.0275830 g/mol and the complexity rating of the compound is 330. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antitumor Activity

One notable application of compounds related to N-(2,5-dichlorophenyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide is in antitumor research. Studies have demonstrated that certain derivatives, such as imidazotetrazines, exhibit curative activity against leukemia strains like L-1210 and P388. These compounds may act as prodrugs, converting to active forms that inhibit tumor growth (M. Stevens et al., 1984).

Antimicrobial and Antifungal Properties

Compounds structurally similar to this compound have been synthesized and evaluated for their antimicrobial activities. For instance, certain tetrahydropyrimidine derivatives demonstrated significant inhibition of bacterial and fungal growth, suggesting potential as novel antimicrobial agents (J. Akbari et al., 2008).

Antiobesity and Appetite Suppression

Research into diaryl dihydropyrazole-3-carboxamides, closely related to the structure of this compound, has shown significant in vivo antiobesity activity. These compounds have been found to suppress appetite and reduce body weight in animal models, attributed to their antagonistic activity on CB1 receptors (Brijesh Kumar Srivastava et al., 2007).

Antibiofilm and Antipathogenic Effects

Thiourea derivatives, including those with chlorophenyl groups, have shown potential for development as antimicrobial agents with antibiofilm properties. These compounds' antipathogenic activity is significant, especially against strains like Pseudomonas aeruginosa and Staphylococcus aureus, which are known for their biofilm growth capabilities (Carmen Limban et al., 2011).

Insecticidal Activity

Studies on 3-(arylthiomethyl)isoxazole-4,5-dicarboxamides have highlighted their chemoselective nucleophilic chemistry and potential insecticidal activity. These compounds, through controlled chemical modifications, offer insights into developing new classes of insecticides (G. Yu et al., 2009).

Properties

IUPAC Name

N-(2,5-dichlorophenyl)-3-ethyl-5-methyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12Cl2N2O2/c1-3-10-12(7(2)19-17-10)13(18)16-11-6-8(14)4-5-9(11)15/h4-6H,3H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBMRYDMKDIISIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=C1C(=O)NC2=C(C=CC(=C2)Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.